1-(Tert-butoxy)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Tert-butoxy)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4. It is characterized by a cyclohexane ring substituted with a tert-butoxy group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to replace the tert-butoxy group, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(Tert-butoxy)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-butoxy)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butoxy group may influence the compound’s hydrophobicity and overall reactivity .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid
- 1-(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
Uniqueness: 1-(Tert-butoxy)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both a tert-butoxy group and a carboxylic acid group allows for versatile chemical transformations and applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)14-11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUZJOLHQSXMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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